(Z)-Pent-2-enyl butyrate

Description

Structure

3D Structure

Properties

CAS No. |

42125-13-3 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

[(Z)-pent-2-enyl] butanoate |

InChI |

InChI=1S/C9H16O2/c1-3-5-6-8-11-9(10)7-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5- |

InChI Key |

ZZHQHHZVZDBPNY-WAYWQWQTSA-N |

Isomeric SMILES |

CCCC(=O)OC/C=C\CC |

Canonical SMILES |

CCCC(=O)OCC=CCC |

Origin of Product |

United States |

Foundational & Exploratory

(Z)-Pent-2-enyl butyrate chemical properties and structure

An In-depth Technical Guide to (Z)-Pent-2-enyl butyrate

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. The information is intended for researchers, scientists, and professionals in drug development and the chemical industry.

Chemical Structure and Identification

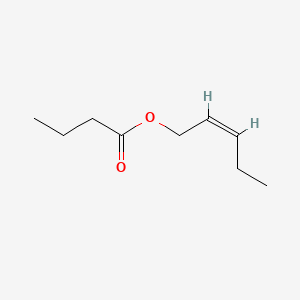

This compound is an organic compound classified as an ester of butyric acid and (Z)-2-penten-1-ol. Its structure is characterized by a nine-carbon chain with a cis-configured double bond.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | [(Z)-pent-2-enyl] butanoate[1] |

| Synonyms | (Z)-2-penten-1-yl butyrate, cis-2-pentenyl butyrate, (2Z)-2-Pentenyl butyrate[1][2][3] |

| Molecular Formula | C₉H₁₆O₂[1][4] |

| SMILES | CCCC(=O)OC/C=C\CC[1][4] |

| InChI Key | ZZHQHHZVZDBPNY-WAYWQWQTSA-N[1] |

| CAS Number | 42125-13-3[1][2][3] |

| PubChem CID | 5366233[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, application, and analysis.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 156.22 g/mol [1][4] |

| Appearance | Colorless to pale yellow clear liquid (estimated)[2] |

| Boiling Point | 195.00 to 196.00 °C @ 760.00 mm Hg (estimated)[2] |

| Flash Point | 165.00 °F (73.60 °C) (estimated)[2] |

| Vapor Pressure | 0.409000 mmHg @ 25.00 °C (estimated)[2] |

| Solubility | Soluble in alcohol; water, 158.9 mg/L @ 25 °C (estimated)[2] |

| logP (o/w) | 3.127 (estimated)[2] |

Organoleptic Properties

This compound is primarily used in the flavor and fragrance industry due to its distinct aroma profile.

Table 3: Odor Profile of this compound

| Odor Type | Description |

| Primary | Fruity, Green[4] |

| Secondary | Apple, Pineapple, Tropical, Banana, Sweet, Pear[4] |

Experimental Protocols

General Synthesis of this compound via Fischer Esterification

This process involves the acid-catalyzed esterification of (Z)-2-penten-1-ol with butyric acid.

Materials:

-

(Z)-2-penten-1-ol

-

Butyric acid

-

A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

An organic solvent capable of forming an azeotrope with water (e.g., toluene, cyclohexane)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of (Z)-2-penten-1-ol and butyric acid in the chosen organic solvent.

-

Catalysis: Add a catalytic amount of the strong acid to the mixture.

-

Reflux: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

-

Monitoring: Monitor the reaction progress by observing the amount of water collected or by using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure this compound.

Spectroscopic Data

Detailed spectral data such as 1H NMR, 13C NMR, and IR spectra for this compound are referenced in databases like PubChem, but the actual spectra and peak assignments are not publicly detailed.[1] Researchers would typically need to acquire this data experimentally or through specialized chemical data providers.

Visualizations

As a flavor and fragrance compound, this compound is not known to be involved in complex biological signaling pathways. Therefore, a diagram illustrating the general synthesis workflow is provided below.

Caption: General workflow for the synthesis of this compound.

References

Natural occurrence of (Z)-Pent-2-enyl butyrate in plants

An In-depth Technical Guide to the Natural Occurrence of (Z)-Pent-2-enyl Butyrate in Plants

Introduction

This compound, also known as (Z)-2-penten-1-yl butanoate, is an organic ester with the chemical formula C₉H₁₆O₂. As a volatile organic compound (VOC), it contributes to the complex aroma profiles of certain plants. This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analytical methodologies for this compound in the plant kingdom. The content is tailored for researchers, scientists, and professionals in the fields of phytochemistry, flavor science, and drug development.

Natural Occurrence

The presence of this compound as a natural constituent in plants is documented, although it typically appears as a minor component of the overall volatile profile. The most notable and well-documented source is the fruit of the cherimoya tree (Annona cherimola).

Quantitative Data

Quantitative data for this compound is sparse in publicly available literature, as it is often not one of the most abundant volatile compounds. However, its presence has been qualitatively confirmed in detailed analyses of cherimoya fruit aroma. One key study identified (Z)-2-pentenyl butanoate in cherimoya fruit pulp through high-resolution gas chromatography-mass spectrometry (HRGC-MS) and Fourier-transform infrared spectroscopy (HRGC-FTIR). While this foundational study confirmed its identity, specific concentration values were not provided.

| Plant Species | Plant Part | Compound Name | Status | Reference |

| Annona cherimola (Cherimoya) | Fruit Pulp | (Z)-2-Pentenyl butanoate | Identified |

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the lipoxygenase (LOX) pathway, which is responsible for the formation of a class of compounds known as green leaf volatiles (GLVs). GLVs include C5 and C6 aldehydes and alcohols derived from the oxidative cleavage of C18 polyunsaturated fatty acids like linoleic and linolenic acids.

The pathway proceeds as follows:

-

Release of Fatty Acids : Upon tissue damage or other stress, lipases release polyunsaturated fatty acids (e.g., linolenic acid) from cell membranes.

-

Hydroperoxidation : A 13-lipoxygenase (13-LOX) enzyme catalyzes the addition of molecular oxygen to the fatty acid, forming 13-hydroperoxy-linolenic acid (13-HPOT).

-

Cleavage : The enzyme hydroperoxide lyase (HPL) cleaves the 13-HPOT. This cleavage can result in the formation of C6 and C12 compounds. However, an alternative, HPL-independent pathway involving the 13-LOX enzyme itself is essential for the synthesis of C5 volatiles in plants like tomato. This process yields C5 aldehydes.

-

Reduction : The resulting C5 aldehyde, (Z)-2-pentenal, is then reduced to its corresponding alcohol, (Z)-2-penten-1-ol, by an alcohol dehydrogenase (ADH).

-

Esterification : Finally, the C5 alcohol serves as a substrate for an alcohol acyltransferase (AAT). This enzyme catalyzes the transfer of a butyryl group from butyryl-CoA to the alcohol, forming the ester this compound.

Caption: Biosynthesis of this compound.

Experimental Protocols

The analysis of volatile compounds like this compound from plant matrices is most effectively performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This technique is highly sensitive and requires minimal sample preparation.

Detailed Methodology: HS-SPME-GC-MS Analysis of Cherimoya Volatiles

This protocol is a synthesized methodology based on established procedures for analyzing volatile compounds in cherimoya and other fruits.

1. Sample Preparation:

-

Collect fresh, ripe cherimoya fruit.

-

Homogenize a known quantity (e.g., 2-5 g) of the fruit pulp in a blender or with a mortar and pestle under liquid nitrogen to halt enzymatic activity.

-

Transfer the homogenized sample into a 20 mL headspace vial.

-

To aid in the release of volatiles and inhibit further enzymatic reactions, add a saturated solution of sodium chloride (NaCl).

-

Add an internal standard (e.g., 5 µL of ethyl nonanoate) to each sample for semi-quantification purposes.

-

Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: Utilize a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber, which is effective for trapping a broad range of volatile and semi-volatile compounds.

-

Incubation: Place the vial in an autosampler tray or a water bath set to a controlled temperature (e.g., 30-50°C) and allow it to equilibrate for a set time (e.g., 10-15 minutes) with agitation.

-

Extraction: Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) at the same temperature and agitation conditions to allow for the adsorption of volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: After extraction, the SPME fiber is immediately introduced into the heated injection port (e.g., 250°C) of the GC, where the adsorbed volatiles are thermally desorbed onto the analytical column.

-

Gas Chromatograph:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped up to 240°C at a rate of 5°C/min, and held for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 300.

-

Ion Source Temperature: 230°C.

-

4. Data Analysis:

-

Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with spectra available in mass spectral libraries such as the National Institute of Standards and Technology (NIST) library.

-

Quantification: Calculate the relative abundance of the compound by comparing its peak area to the peak area of the internal standard.

Caption: HS-SPME-GC-MS workflow for plant volatiles.

The Biosynthesis of (Z)-Pent-2-enyl Butyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of (Z)-Pent-2-enyl butyrate, a volatile ester contributing to the characteristic aroma of various plants. The document outlines the enzymatic reactions, presents available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows.

Introduction

This compound is a C9 ester that belongs to the class of "green leaf volatiles" (GLVs), which are typically released by plants in response to mechanical damage or herbivory.[1][2][3] These compounds are crucial for plant defense signaling and tritrophic interactions.[1] The biosynthesis of this compound is intrinsically linked to the lipoxygenase (LOX) pathway, a major route for the production of oxylipins in plants.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step enzymatic process that originates from the oxidative cleavage of polyunsaturated fatty acids. The pathway can be broadly divided into three key stages: the formation of the C5 alcohol precursor, the synthesis of the acyl donor, and the final esterification step.

Formation of the (Z)-Pent-2-en-1-ol Precursor via the Lipoxygenase (LOX) Pathway

The C5 alcohol moiety, (Z)-pent-2-en-1-ol, is derived from a less common branch of the well-established lipoxygenase (LOX) pathway. The primary substrates for this pathway are the C18 polyunsaturated fatty acids, linoleic acid (C18:2) and α-linolenic acid (C18:3).

The key enzymatic steps are as follows:

-

Lipoxygenase (LOX) : The pathway is initiated by the dioxygenation of a polyunsaturated fatty acid, such as α-linolenic acid, by a lipoxygenase enzyme. This reaction introduces a hydroperoxy group at either the C-9 or C-13 position. For the formation of C5 volatiles, the 13-hydroperoxide, (13S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13-HPOT), is the relevant intermediate.

-

Hydroperoxide Lyase (HPL) : The 13-HPOT is then cleaved by a hydroperoxide lyase. While the major reaction of 13-HPL on 13-HPOT yields C6 aldehydes (like (Z)-3-hexenal) and a C12 oxo-acid, a secondary catalytic activity can lead to the formation of C5 compounds. This occurs through a rearrangement and subsequent cleavage of the fatty acid chain, resulting in the formation of a C5 aldehyde.

-

Alcohol Dehydrogenase (ADH) : The resulting C5 aldehyde, (Z)-2-pentenal, is then reduced by an alcohol dehydrogenase to the corresponding alcohol, (Z)-pent-2-en-1-ol.

Biosynthesis of the Acyl-Donor: Butyryl-CoA

The butyrate moiety of the final ester is supplied in the form of butyryl-coenzyme A (butyryl-CoA). Butyryl-CoA is an intermediate in fatty acid metabolism and can be synthesized from acetyl-CoA through a series of reactions.[4]

Final Esterification by Alcohol Acyltransferase (AAT)

The final step in the biosynthesis of this compound is the condensation of (Z)-pent-2-en-1-ol with butyryl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT), a class of enzymes known for their role in the formation of volatile esters in plants.[5] AATs typically exhibit broad substrate specificity, allowing them to act on a variety of alcohols and acyl-CoAs.[5][6][7]

Quantitative Data

Direct quantitative data for the enzymes specifically involved in the biosynthesis of this compound is limited. However, data from studies on related green leaf volatiles and alcohol acyltransferases provide valuable insights into the potential kinetics of this pathway.

| Enzyme Class | Substrate(s) | Km (mM) | Vmax or kcat | Source Organism | Reference |

| Lipoxygenase | Linoleic Acid | 0.1 - 2.0 | - | Various Plants | General knowledge |

| Hydroperoxide Lyase | 13-HPOT | 0.01 - 0.1 | - | Various Plants | General knowledge |

| Alcohol Dehydrogenase | Hexenal | 0.1 - 1.0 | - | Various Plants | General knowledge |

| Alcohol Acyltransferase (AAT) | (E)-2-hexenol | 1.45 | - | Prunus armeniaca | [8] |

| Alcohol Acyltransferase (AAT) | (Z)-3-hexenol | 1.32 | - | Prunus armeniaca | [8] |

| Alcohol Acyltransferase (AAT) | Butanol | 7.09 | - | Actinidia sp. | [5] |

| Alcohol Acyltransferase (AAT) | Hexanoyl-CoA | 2.85 | - | Actinidia sp. | [5] |

| Alcohol Acyltransferase (AAT) | Butanoyl-CoA | 0.11 | - | Actinidia sp. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis of this compound.

Assay for Alcohol Acyltransferase (AAT) Activity

This protocol describes the in vitro assay of AAT activity using a recombinant enzyme expressed in E. coli.[8][9]

4.1.1. Recombinant Enzyme Expression and Purification

-

Clone the coding sequence of the candidate AAT gene into an appropriate expression vector (e.g., pET vector series).

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 16-20°C) for 12-16 hours.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Elute the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

4.1.2. Enzyme Assay

-

Prepare a reaction mixture in a glass vial containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

10% (v/v) glycerol

-

1 mM DTT

-

10 mM (Z)-pent-2-en-1-ol (or other alcohol substrate)

-

0.5 mM butyryl-CoA (or other acyl-CoA substrate)

-

Purified AAT enzyme (1-5 µg)

-

-

Incubate the reaction at 30°C for 30-60 minutes with gentle agitation.

-

Stop the reaction by adding an equal volume of a quenching solution (e.g., 2 M HCl or by adding an internal standard in an organic solvent).

-

Extract the formed ester with an organic solvent (e.g., hexane or dichloromethane).

-

Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Volatile Esters

This protocol outlines the general conditions for the analysis of this compound and other volatile esters.[10][11][12][13][14]

-

Gas Chromatograph: Agilent 7890B or similar.

-

Mass Spectrometer: Agilent 5977A or similar.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless or split (e.g., 10:1).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 min.

-

Ramp 1: Increase to 150°C at a rate of 5°C/min.

-

Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 min.

-

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-350.

Conclusion

The biosynthesis of this compound is a fascinating example of the metabolic plasticity of plants, leveraging a side reaction of the well-characterized lipoxygenase pathway to generate a unique volatile ester. While further research is needed to fully elucidate the specific enzymes and regulatory mechanisms involved, the framework presented in this guide provides a solid foundation for future investigations. The detailed protocols and visualizations serve as valuable resources for researchers in the fields of plant biochemistry, natural product chemistry, and drug development, facilitating the study of this and other related biosynthetic pathways.

References

- 1. Green leaf volatiles: biosynthesis, biological functions and their applications in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Butyryl-CoA - Wikipedia [en.wikipedia.org]

- 5. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high–throughput microbial screening platform (Journal Article) | OSTI.GOV [osti.gov]

- 8. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 9. Alcohol acyl transferase activity assay [bio-protocol.org]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. jppres.com [jppres.com]

- 14. mdpi.com [mdpi.com]

(Z)-Pent-2-enyl butyrate CAS number and synonyms

Disclaimer: Publicly available information regarding detailed experimental protocols, specific biological activities, and mechanisms of action for (Z)-Pent-2-enyl butyrate is limited. This guide provides a summary of available data and presents general methodologies and concepts that may be applicable to this compound based on the current understanding of similar chemical entities. Further experimental investigation is required to fully characterize this specific molecule for research and drug development purposes.

Chemical Identification and Synonyms

This compound is an organic compound classified as an ester. It is characterized by a nine-carbon chain with a cis-configured double bond.

| Identifier | Value |

| CAS Number | 42125-13-3[1][2][3] |

| IUPAC Name | [(Z)-pent-2-enyl] butanoate[1] |

A variety of synonyms are used to refer to this compound in literature and chemical databases:

| Synonym |

| cis-2-pentenyl butyrate[2] |

| (z)-2-penten-1-yl butyrate[1] |

| (2Z)-2-Pentenyl butyrate[1][3] |

| (2Z)-2-Penten-1-yl butanoate[3] |

| Butanoic acid, 2-pentenyl ester, (Z)-[3] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C9H16O2[1][3] |

| Molecular Weight | 156.22 g/mol [1][3] |

| Boiling Point (estimated) | 188 °C[3] |

| Vapor Pressure (estimated) | 0.4901 hPa @ 20°C; 0.7266 hPa @ 25°C[3] |

| Solubility | Soluble in alcohol; sparingly soluble in water.[2] |

| Odor Profile | Described as fruity, green, with notes of apple, pineapple, tropical fruits, banana, and pear.[3] |

Synthesis

General Experimental Workflow for Ester Synthesis:

The following diagram illustrates a general workflow for the synthesis of an ester like this compound.

Biological Activity and Potential Signaling Pathways

There is a significant lack of specific data on the biological activity, mechanism of action, and toxicological profile of this compound. However, as an ester of butyric acid, a well-studied short-chain fatty acid (SCFA), its biological effects might be related to the properties of butyrates.

Butyrate is known to be a histone deacetylase (HDAC) inhibitor.[4][5] HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate can lead to hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene expression.[4] This mechanism is implicated in various cellular processes, including cell cycle arrest, apoptosis, and anti-inflammatory effects.[5][6]

Potential Mechanism of Action Related to Butyrate:

The following diagram illustrates the general mechanism of butyrate as an HDAC inhibitor. It is important to note that whether this compound is hydrolyzed in biological systems to release butyrate and exert these effects is a subject for experimental verification.

Conclusion and Future Directions

This compound is a well-identified chemical compound with known physicochemical properties, primarily utilized in the flavor and fragrance industry. However, for an audience of researchers, scientists, and drug development professionals, there is a notable absence of in-depth studies on its biological activity, pharmacological profile, and potential therapeutic applications.

Future research should focus on:

-

Detailed Synthesis and Characterization: Development and publication of a detailed, optimized protocol for the stereospecific synthesis of this compound and its full analytical characterization.

-

In Vitro Biological Screening: Evaluation of its cytotoxic, anti-inflammatory, and other biological activities in relevant cell-based assays.

-

Mechanism of Action Studies: Investigation into whether the compound acts as a pro-drug for butyrate delivery and its effects on targets such as HDACs.

-

Pharmacokinetic and Toxicological Profiling: In vivo studies to determine its absorption, distribution, metabolism, excretion (ADME), and toxicity profile.

Without such fundamental research, the potential of this compound as a candidate for drug development remains speculative.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-2-penten-1-yl butyrate, 42125-13-3 [thegoodscentscompany.com]

- 3. scent.vn [scent.vn]

- 4. Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models [mdpi.com]

- 5. Butyrate as a Potential Modulator in Gynecological Disease Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic Profile of (Z)-Pent-2-enyl Butyrate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-Pent-2-enyl butyrate, catering to researchers, scientists, and professionals in drug development. The document details available mass spectrometry data and typical spectroscopic characteristics for this compound, alongside standardized experimental protocols for acquiring such data.

Molecular Structure

This compound is an ester with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . Its structure features a Z-configured double bond in the pentenyl moiety, which significantly influences its spectroscopic properties.

Structure:

Spectroscopic Data

While complete, experimentally verified spectra for this compound are not publicly available in their entirety, this section compiles the accessible data and provides expected values based on the analysis of similar compounds and functional groups.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available through the NIST Mass Spectrometry Data Center. The primary fragmentation peaks are summarized below. The fragmentation of esters typically involves cleavage at the C-O bond and rearrangements.

| Property | Value |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol |

| Top Peak (m/z) | 71 |

| Second Highest (m/z) | 43 |

| Third Highest (m/z) | 41 |

Source: PubChem, NIST Mass Spectrometry Data Center.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (butyrate) | 0.9 - 1.0 | Triplet |

| CH₂ (butyrate, adjacent to CH₃) | 1.6 - 1.7 | Sextet |

| CH₂ (butyrate, adjacent to C=O) | 2.2 - 2.3 | Triplet |

| O-CH₂ | 4.5 - 4.6 | Doublet |

| CH=CH (alkene) | 5.4 - 5.6 | Multiplet |

| CH₂ (pentenyl, adjacent to C=C) | 2.0 - 2.1 | Quintet |

| CH₃ (pentenyl) | 0.9 - 1.0 | Triplet |

¹³C NMR (Predicted)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester carbonyl) | 173 - 175 |

| CH=CH (alkene) | 120 - 140 |

| O-CH₂ | 60 - 65 |

| CH₂ (butyrate, adjacent to C=O) | 30 - 35 |

| CH₂ (butyrate, adjacent to CH₃) | 18 - 22 |

| CH₃ (butyrate) | 13 - 15 |

| CH₂ (pentenyl, adjacent to C=C) | 20 - 25 |

| CH₃ (pentenyl) | 13 - 15 |

Infrared (IR) Spectroscopy

A vapor-phase IR spectrum for this compound is noted in the SpectraBase database, though the full spectrum is not publicly accessible. The characteristic absorption bands for an unsaturated ester are expected in the following regions:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (ester stretch) | 1735 - 1750 |

| C-O (ester stretch) | 1100 - 1300 |

| C=C (alkene stretch) | 1640 - 1680 (weak for Z-isomer) |

| =C-H (alkene C-H stretch) | 3000 - 3100 |

| C-H (alkane C-H stretch) | 2850 - 3000 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄).

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the salt plates or the solvent.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a Gas Chromatograph (GC) for separation and purification.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: Detect the ions and record their abundance to generate a mass spectrum.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

References

An In-depth Technical Guide on the Olfactory Properties of (Z)-Pent-2-enyl butyrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Pent-2-enyl butyrate is a volatile organic compound recognized for its distinct fruity and green aroma profile. This technical guide provides a comprehensive overview of its olfactory properties, including a detailed odor profile, and discusses the general mechanisms of its perception. This document also outlines detailed experimental protocols for its synthesis and sensory evaluation, providing a framework for further research and application in the fields of flavor and fragrance science, as well as in the study of olfactory-driven physiological responses.

Olfactory Profile and Properties

This compound possesses a complex and multifaceted odor profile, predominantly characterized by fruity and green notes. Sensory panel data reveals a rich tapestry of aromatic descriptors.

Table 1: Sensory Descriptors for this compound [1]

| Odor Descriptor | Percentage of Panelists Detecting |

| Fruity | 96.49% |

| Green | 83.27% |

| Apple | 75.01% |

| Pineapple | 69.33% |

| Tropical | 67.54% |

| Banana | 56.56% |

| Sweet | 56.08% |

| Pear | 52.15% |

| Fresh | 51.64% |

| Ripe | 48.84% |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | [1][2] |

| Molecular Weight | 156.22 g/mol | [1][2] |

| CAS Number | 42125-13-3 | [1][2] |

| Boiling Point (est.) | 188 °C | [1] |

| Vapor Pressure (est.) | 0.4901 hPa @ 20°C; 0.7266 hPa @ 25°C | [1] |

Olfactory Signaling Pathway

The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

This cascade primarily involves the activation of a specific G-protein, Gαolf. The activated Gαolf, in turn, stimulates adenylyl cyclase type III, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (primarily Ca²⁺ and Na⁺) and depolarization of the OSN. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of a specific odor.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of esters is through the Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of this compound, (Z)-pent-2-en-1-ol would be reacted with butyric acid.

Materials:

-

(Z)-pent-2-en-1-ol

-

Butyric acid

-

Concentrated sulfuric acid (catalyst)

-

Anhydrous sodium sulfate

-

Diethyl ether (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of (Z)-pent-2-en-1-ol and butyric acid.

-

Add a catalytic amount of concentrated sulfuric acid (a few drops).

-

The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, the reaction mixture is diluted with diethyl ether and transferred to a separatory funnel.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

The organic layer is then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Sensory Evaluation Protocol

A comprehensive sensory evaluation of this compound should be conducted using a trained sensory panel and standardized methodologies to ensure reliable and reproducible results.

3.2.1. Panelist Selection and Training:

-

Select 10-15 panelists based on their sensory acuity, ability to describe odors, and consistency.

-

Train the panelists on the recognition and intensity scaling of various standard odorants representing fruity, green, and other relevant aroma categories.

3.2.2. Sample Preparation:

-

Prepare a series of dilutions of high-purity this compound in an odorless solvent (e.g., mineral oil or propylene glycol).

-

Present samples in standardized, odor-free glass vials with randomized three-digit codes.

3.2.3. Descriptive Analysis:

-

Panelists evaluate the odor of each sample and generate a list of descriptive terms.

-

Through consensus, the panel finalizes a list of key descriptors.

-

Panelists then rate the intensity of each descriptor for each sample on a structured scale (e.g., a 15-cm line scale anchored from "not perceived" to "very strong").

3.2.4. Gas Chromatography-Olfactometry (GC-O):

-

GC-O analysis can be employed to identify the specific aroma-active compounds and their contribution to the overall odor profile.

-

The sample is injected into a gas chromatograph, and the effluent is split between a chemical detector (e.g., a mass spectrometer) and a sniffing port.

-

A trained panelist sniffs the effluent from the sniffing port and records the perceived odor and its intensity at specific retention times.

-

This allows for the correlation of specific chemical compounds with their perceived aroma characteristics.

Conclusion

This compound is a significant aroma compound with a characteristic fruity and green odor profile. Understanding its olfactory properties, the underlying signaling mechanisms, and standardized methods for its synthesis and evaluation is crucial for its application in various industries. The protocols and information provided in this guide serve as a foundational resource for researchers and professionals engaged in the study of olfaction and the development of new flavor and fragrance ingredients. Further research to determine the specific olfactory receptors that bind to this compound and to quantify its odor detection threshold will provide a more complete understanding of its sensory impact.

References

The Biological Frontier: An In-depth Technical Guide to the Activity of Short-Chain Unsaturated Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain unsaturated esters, a class of organic compounds characterized by a short carbon chain and at least one carbon-carbon double bond within the ester functional group, are emerging as molecules of significant interest in pharmacology and drug development. Their unique chemical structures confer a range of biological activities, from antioxidant and anti-inflammatory effects to the modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these esters, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate their functions. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.

Core Biological Activities and Mechanisms of Action

The biological activities of short-chain unsaturated esters are largely attributed to two primary mechanisms: direct antioxidant effects and modulation of cellular signaling pathways. Esterification of biologically active molecules, such as the polyphenol resveratrol, with short-chain fatty acids has been shown to enhance their bioavailability and, in some cases, their potency.

Antioxidant Properties

Short-chain unsaturated esters exhibit significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This protective effect is crucial in mitigating oxidative stress, a key pathological factor in numerous diseases, including cardiovascular and neurodegenerative disorders.

Modulation of Cellular Signaling Pathways

Beyond direct antioxidant effects, these esters can influence cellular function by interacting with specific signaling molecules and pathways. The biological activity of the parent short-chain fatty acids (SCFAs) provides a strong indication of the pathways likely modulated by their esterified counterparts. Two major signaling pathways are of particular importance:

-

G-Protein Coupled Receptors (GPCRs): SCFAs are known to activate G-protein coupled receptors GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[1][2] Activation of these receptors can trigger downstream signaling cascades, such as the extracellular signal-regulated kinase (ERK) 1/2 and p38 mitogen-activated protein kinase (MAPK) pathways, leading to the production of cytokines and chemokines.[3] While direct activation by short-chain unsaturated esters is an area of ongoing research, it is plausible that these esters, or their hydrolyzed products, interact with these receptors. For instance, resveratrol and its butyrate ester have been shown to modulate the expression of GPR41, GPR43, and GPR109A.[4]

-

Histone Deacetylase (HDAC) Inhibition: Butyrate and propionate, common short-chain fatty acids, are known inhibitors of histone deacetylases (HDACs).[5] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to anti-inflammatory and anti-proliferative effects. Resveratrol has also been identified as a pan-HDAC inhibitor, affecting all eleven human HDACs of classes I, II, and IV in a dose-dependent manner.[1][6] It is therefore highly probable that short-chain unsaturated esters of these molecules retain or even enhance this HDAC inhibitory activity.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of representative short-chain unsaturated esters, with a focus on their antioxidant properties.

Table 1: Inhibition of LDL Oxidation by Resveratrol and its Short-Chain Esters

| Compound | Concentration | Inhibition of LDL Oxidation (%) |

| Resveratrol (RE) | Not specified | Pro-oxidant effect |

| Resveratrol Acetate (RAE) | Not specified | 46.7 ± 1.01 |

| Resveratrol Propionate (RPE) | Not specified | 79.0 ± 11.3 |

| Resveratrol Butyrate (RBE) | Not specified | 64.8 ± 20.3 |

Data from[7].

Table 2: Antioxidant Activity of Resveratrol and its Butyrate Esters in HepG2 Cells

| Compound | Concentration (µM) | Intracellular ROS Reduction (%) |

| Resveratrol Butyrate Ester Mix (RBEs) | 50 | 28.2 |

| RBE diester (ED2) | 50 | 51.6 |

| RBE triester (ED4) | 50 | 82.3 |

Data from[8]. H2O2-treated HepG2 cells were used as a model for oxidative stress.

Key Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of short-chain unsaturated esters. The following sections provide protocols for key experiments cited in this guide.

Synthesis of Resveratrol Short-Chain Fatty Acid Esters (Steglich Esterification)

This protocol describes a modified Steglich esterification method for the synthesis of resveratrol acetate, propionate, and butyrate esters.[9]

Materials:

-

trans-Resveratrol (RE)

-

Acetic acid, Propionic acid, or n-Butyric acid

-

Anhydrous Tetrahydrofuran (THF)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Deionized water

-

Acetone

-

Nitrogen gas

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, dissolve trans-resveratrol (0.2 mol) and the respective short-chain fatty acid (0.22 mol) in anhydrous THF (1000 mL).

-

Wrap the flask in aluminum foil to protect the reaction from light.

-

Once the reactants are fully dissolved, add EDC (0.22 mol) and DMAP (0.11 mol) to the solution.

-

Stir the solution at 28–30 °C under a nitrogen atmosphere for 48 hours.

-

Pour the reaction mixture into an excess of deionized water to precipitate the viscous product.

-

Re-dissolve the precipitate in acetone.

-

Remove the acetone using a rotary vacuum evaporator to obtain a slurry of the resveratrol ester.

-

Freeze the slurry at -80 °C and then freeze-dry to obtain the final product.

-

Store the light-yellowish dried product in a brown vial at 4 °C to protect it from light.

β-Carotene Bleaching Assay for Antioxidant Activity

This assay evaluates the ability of a compound to inhibit the oxidative bleaching of β-carotene, providing a measure of its antioxidant capacity.

Materials:

-

β-carotene

-

Linoleic acid

-

Tween 40

-

Chloroform

-

Distilled water

-

Test compound (dissolved in a suitable solvent)

-

Ethanol (for control)

-

Spectrophotometer

Procedure:

-

Prepare a β-carotene solution by dissolving 2 mg of β-carotene in 10 mL of chloroform.

-

Prepare the β-carotene-linoleic acid emulsion:

-

To a round-bottom flask, add 1 mL of the β-carotene solution, 20 mg of linoleic acid, and 200 mg of Tween 40.

-

Remove the chloroform using a rotary evaporator at 40 °C.

-

Add 50 mL of aerated distilled water to the flask and shake vigorously to form an emulsion.

-

-

Pipette 4.8 mL of the emulsion into test tubes.

-

Add 0.2 mL of the test compound solution (at various concentrations) to the respective test tubes.

-

For the control, add 0.2 mL of the solvent used for the test compound.

-

Mix the contents of the tubes thoroughly.

-

Measure the absorbance of each sample at 470 nm immediately (t=0).

-

Incubate the tubes in a water bath at 50 °C for a specified period (e.g., 2 hours).

-

After incubation, cool the tubes to room temperature and measure the absorbance at 470 nm again.

-

Calculate the percentage of antioxidant activity using the following formula:

-

Antioxidant Activity (%) = [1 - (A0 - At) / (A'0 - A't)] x 100

-

Where A0 and At are the absorbances of the sample at time 0 and after incubation, respectively, and A'0 and A't are the absorbances of the control at time 0 and after incubation, respectively.

-

Inhibition of LDL Oxidation Assay

This assay measures the ability of a compound to prevent the copper-induced oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis.

Materials:

-

Human LDL

-

Phosphate-buffered saline (PBS), pH 7.4

-

Copper (II) sulfate (CuSO4) solution

-

Test compound (dissolved in a suitable solvent)

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA) solution

-

Spectrophotometer

Procedure:

-

Dilute human LDL with PBS to a final concentration of 100-200 µg protein/mL.

-

Pre-incubate the LDL solution with the test compound at various concentrations for a short period (e.g., 5-10 minutes) at 37 °C.

-

Initiate the oxidation reaction by adding CuSO4 to a final concentration of 5-10 µM.

-

Incubate the mixture at 37 °C for a specified time (e.g., 2-4 hours).

-

Stop the reaction by adding TCA to precipitate the lipoproteins.

-

Centrifuge the samples to pellet the precipitated LDL.

-

To the supernatant, add TBA solution and heat at 95-100 °C for 15-20 minutes to allow for the formation of thiobarbituric acid reactive substances (TBARS).

-

Cool the samples and measure the absorbance at 532 nm.

-

A standard curve using malondialdehyde (MDA) is used to quantify the amount of TBARS formed.

-

Calculate the percentage inhibition of LDL oxidation relative to a control sample without the test compound.

Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a general method for measuring the inhibition of HDAC activity using a fluorometric assay.[5]

Materials:

-

Nuclear extract from a suitable cell line (e.g., HeLa or HT-29 cells)

-

HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer

-

Test compound (dissolved in a suitable solvent, typically DMSO)

-

Developer solution (containing trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction)

-

96-well black microplate

-

Fluorometer

Procedure:

-

In the wells of a 96-well black microplate, add the assay buffer.

-

Add the test compound at various concentrations to the wells. Include a solvent control (e.g., DMSO).

-

Add the nuclear extract to each well and incubate for a short period to allow the inhibitor to interact with the enzymes.

-

Start the reaction by adding the HDAC substrate to each well.

-

Incubate the plate at 37 °C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a fluorometer with excitation at ~355 nm and emission at ~460 nm.

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the solvent control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Signaling Pathways and Workflows

Diagrams are invaluable tools for representing complex biological processes and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key signaling pathways and a general experimental workflow.

Signaling Pathway: G-Protein Coupled Receptor (GPR41/43) Activation

Caption: GPR41/43 signaling pathway activated by short-chain unsaturated esters.

Signaling Pathway: Histone Deacetylase (HDAC) Inhibition

Caption: Mechanism of HDAC inhibition by short-chain unsaturated esters.

Experimental Workflow: Screening for Biological Activity

Caption: General workflow for screening the biological activity of novel compounds.

Conclusion and Future Directions

Short-chain unsaturated esters represent a promising class of molecules with diverse biological activities that are of significant interest for drug development. Their ability to act as antioxidants and modulate key signaling pathways, such as those involving G-protein coupled receptors and histone deacetylases, underscores their therapeutic potential. This guide has provided a comprehensive overview of their known activities, quantitative data, and the experimental protocols necessary for their study.

Future research should focus on expanding the library of synthesized short-chain unsaturated esters to establish a more comprehensive structure-activity relationship. Direct experimental evidence for the interaction of these esters with GPR41/43 and their HDAC inhibitory activity is needed to solidify the proposed mechanisms of action. Furthermore, in vivo studies are required to assess the pharmacokinetic and pharmacodynamic properties of these compounds and to validate their therapeutic efficacy in relevant disease models. The continued exploration of this fascinating class of molecules holds great promise for the development of novel and effective therapies for a range of human diseases.

References

- 1. Optimization of Resveratrol Used as a Scaffold to Design Histone Deacetylase (HDAC-1 and HDAC-2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Food Bioactive HDAC Inhibitors in the Epigenetic Regulation of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resveratrol Butyrate Ester Protects Adenine-Treated Rats against Hypertension and Kidney Disease by Regulating the Gut–Kidney Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs [frontiersin.org]

- 6. Resveratrol as a Pan-HDAC Inhibitor Alters the Acetylation Status of Jistone Proteins in Human-Derived Hepatoblastoma Cells | PLOS One [journals.plos.org]

- 7. mdpi.com [mdpi.com]

- 8. sketchviz.com [sketchviz.com]

- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

Unveiling the Essence: A Technical Guide to the Discovery and Isolation of (Z)-Pent-2-enyl Butyrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of (Z)-Pent-2-enyl butyrate, a volatile organic compound with significant interest in the flavor, fragrance, and potentially pharmaceutical industries. This document details the likely methodologies for its isolation from natural sources and its chemical synthesis, supported by quantitative data and procedural diagrams.

Discovery and Natural Occurrence

This compound, a butyric acid ester, has been identified as a naturally occurring volatile compound, notably in the cherimoya fruit (Annona cherimola)[1][2][3]. Its presence contributes to the complex and desirable aroma profile of this tropical fruit. The initial identification of this and other volatile compounds in cherimoya has been made possible through advanced analytical techniques, primarily headspace analysis coupled with gas chromatography-mass spectrometry (GC-MS). While a singular "discovery" paper is not readily identifiable, its characterization is a result of broader studies aimed at elucidating the aromatic constituents of various fruits.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its detection, isolation, and handling in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | [(Z)-pent-2-enyl] butanoate | PubChem[4] |

| Synonyms | (Z)-2-penten-1-yl butyrate, cis-2-pentenyl butyrate | The Good Scents Company[3] |

| CAS Number | 42125-13-3 | PubChem[4] |

| Molecular Formula | C₉H₁₆O₂ | PubChem[4] |

| Molecular Weight | 156.22 g/mol | PubChem[4] |

| Appearance | Colorless to pale yellow liquid (estimated) | --- |

| Odor Profile | Fruity, Green, Apple | --- |

Experimental Protocols

Isolation from Natural Sources: A Likely Methodology

The isolation and identification of this compound from a natural source like cherimoya fruit would typically involve a headspace solid-phase microextraction (HS-SPME) method coupled with GC-MS analysis. This technique is well-suited for the extraction of volatile and semi-volatile organic compounds from a sample matrix.

Materials and Equipment:

-

Ripe cherimoya fruit

-

Blender or homogenizer

-

20 mL headspace vials with screw caps and PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[1][5]

-

Heater-stirrer or water bath

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Analytical standards of this compound for comparison

Procedure:

-

Sample Preparation: A known weight of fresh cherimoya pulp (e.g., 2-5 g) is homogenized.[1][5]

-

Headspace Extraction: The homogenized sample is placed in a headspace vial and sealed. The vial is then heated (e.g., at 30-60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.[1][5]

-

SPME Adsorption: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[1][5]

-

GC-MS Analysis: The SPME fiber is then retracted and immediately inserted into the heated injection port of the GC-MS. The adsorbed analytes are thermally desorbed onto the GC column.

-

Compound Identification: The separated compounds are detected by the mass spectrometer. Identification of this compound is achieved by comparing its mass spectrum and retention time with that of an authentic standard.

Chemical Synthesis: Esterification

This compound can be synthesized via the esterification of (Z)-2-penten-1-ol with butyric acid. This reaction can be catalyzed by an acid or an enzyme.

Materials and Equipment:

-

(Z)-2-penten-1-ol

-

Butyric acid

-

Acid catalyst (e.g., sulfuric acid) or immobilized lipase

-

An organic solvent (e.g., toluene or hexane)

-

Dean-Stark apparatus (for azeotropic removal of water in acid-catalyzed reactions)

-

Round-bottom flask

-

Heating mantle and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure (Acid-Catalyzed Esterification):

-

Reaction Setup: (Z)-2-penten-1-ol, a molar excess of butyric acid, a catalytic amount of sulfuric acid, and an appropriate solvent are combined in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

-

Reaction: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by washing with brine.

-

Purification: The organic solvent is removed under reduced pressure using a rotary evaporator. The crude ester is then purified by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Caption: Workflow for the isolation of this compound.

Caption: Synthesis of this compound via esterification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. (Z)-2-penten-1-yl butyrate, 42125-13-3 [thegoodscentscompany.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Comparative analysis of the volatile fraction from Annona cherimola Mill. cultivars by solid-phase microextraction and gas chromatography-quadrupole mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

(Z)-Pent-2-enyl butyrate material safety data sheet (MSDS)

An In-depth Technical Guide on the Material Safety Data Sheet (MSDS) for (Z)-Pent-2-enyl butyrate

This technical guide provides a comprehensive overview of the available safety, physical, and chemical data for this compound. The information is intended for researchers, scientists, and professionals in drug development who may be handling or utilizing this compound. The data presented is a synthesis of information from various chemical databases and supplier information.

Chemical Identification

This compound is an ester with a characteristic fruity aroma. It is identified by the following:

-

IUPAC Name: [(Z)-pent-2-enyl] butanoate[1]

-

Synonyms: this compound, cis-2-pentenyl butyrate, (z)-2-penten-1-yl butyrate, (2Z)-2-Pentenyl butyrate[1][2][3][4]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that much of the available data is estimated.

| Property | Value | Source |

| Molecular Weight | 156.22 g/mol | PubChem[1] |

| Boiling Point | 188 °C to 196 °C (estimated) | Scent.vn, FlavScents[3][4] |

| Flash Point | 165.00 °F (73.60 °C) (Tag Closed Cup, estimated) | The Good Scents Company, FlavScents[2][4] |

| Vapor Pressure | 0.409 to 0.4901 mmHg @ 25 °C (estimated) | The Good Scents Company, Scent.vn[2][3] |

| Water Solubility | 158.9 mg/L @ 25 °C (estimated) | The Good Scents Company, FlavScents[2][4] |

| logP (o/w) | 2.3 to 3.127 (estimated) | PubChem, The Good Scents Company[1][2] |

| Appearance | Colorless clear liquid (estimated) | FlavScents[4] |

| Odor Profile | Fruity, Green, Apple, Pineapple, Tropical, Banana, Sweet, Pear, Fresh, Ripe | Scent.vn[3] |

Hazard Identification and Toxicological Information

For related compounds, such as trans-2-Hexenyl Butyrate, GHS hazard statements include warnings for skin and eye irritation.[5] Another related compound, cis-3-hexenyl butyrate, is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[6] Given these classifications for similar molecules, it is prudent to handle this compound with appropriate personal protective equipment and to avoid inhalation, and skin and eye contact.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and toxicological properties of this compound are not provided in the available literature. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for the generation of such data for regulatory purposes.

General Protocol for Determining Boiling Point (OECD TG 103): The boiling point is determined by heating the substance and observing the temperature at which the liquid and vapor phases are in equilibrium at a given pressure. A common laboratory method involves distillation, where the temperature of the vapor is measured as the substance boils. For substances that may decompose on heating, a vacuum distillation can be performed to determine the boiling point at reduced pressure, which can then be extrapolated to standard atmospheric pressure.

General Protocol for Determining Flash Point (OECD TG 117): The flash point is determined using either a closed-cup or open-cup apparatus. A sample of the substance is placed in the cup and slowly heated. A small flame is periodically passed over the surface of the liquid. The flash point is the lowest temperature at which the vapors above the liquid ignite when the flame is applied.

General Protocol for Determining Water Solubility (OECD TG 105): The water solubility is typically determined by the flask method or the column elution method. In the flask method, an excess amount of the substance is stirred in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous phase is then measured.

General Protocol for Acute Oral Toxicity (OECD TG 420): The acute oral toxicity is assessed in a stepwise procedure using a limited number of animals (typically rats). A single dose of the substance is administered by gavage. The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality. The results are used to classify the substance according to its acute oral toxicity.

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a generalized workflow for the assessment of chemical safety, culminating in the generation of a Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS).

Caption: Generalized workflow for chemical safety assessment and SDS generation.

Handling and Storage

Given the lack of specific data for this compound, general precautions for handling similar chemical esters should be followed.

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat. Avoid breathing vapors or mists.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

First-Aid Measures

In the absence of specific first-aid guidance for this compound, the following general measures are recommended:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.

Conclusion

While this compound has a well-defined chemical identity and some estimated physical properties, there is a significant lack of publicly available, experimentally determined toxicological and safety data. Professionals handling this substance should exercise caution and operate under the assumption that it may present hazards similar to related chemical esters, including skin, eye, and respiratory irritation. The generation of comprehensive experimental data following standardized protocols is necessary for a complete risk assessment and the creation of a formal Material Safety Data Sheet.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (Z)-Pent-2-enyl butyrate via Fischer Esterification

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (Z)-Pent-2-enyl butyrate, a valuable flavor and fragrance compound, through the Fischer esterification of (Z)-pent-2-en-1-ol and butyric acid. The information is intended for use by qualified professionals in a laboratory setting.

Introduction

This compound is an ester known for its fruity and green aroma, finding applications in the food, fragrance, and pharmaceutical industries. The Fischer-Speier esterification is a classic and straightforward method for synthesizing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2] This acid-catalyzed nucleophilic acyl substitution is a reversible reaction, and to achieve high yields, the equilibrium is typically shifted towards the product by using an excess of one reactant or by removing the water formed during the reaction.[3][4][5]

Commonly used catalysts for Fischer esterification include strong acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[2] The reaction is typically performed under reflux conditions to ensure a sufficient reaction rate.[2]

Materials and Reagents

A comprehensive list of materials and reagents required for the synthesis is provided in Table 1, along with their relevant chemical properties.

Table 1: Reactant and Product Properties

| Compound Name | (Z)-pent-2-en-1-ol | Butyric Acid | This compound | Sulfuric Acid (conc.) |

| Molecular Formula | C₅H₁₀O | C₄H₈O₂ | C₉H₁₆O₂ | H₂SO₄ |

| Molecular Weight ( g/mol ) | 86.13 | 88.11 | 156.22[1] | 98.08 |

| CAS Number | 1576-95-0 | 107-92-6 | 42125-13-3[1] | 7664-93-9 |

| Boiling Point (°C) | ~138 | 163.5 | ~188 (est.)[6] | 337 |

| Density (g/mL) | ~0.845 | 0.96 | Not available | 1.84 |

Experimental Protocol

This protocol outlines a representative procedure for the synthesis of this compound via Fischer esterification.

3.1. Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (Z)-pent-2-en-1-ol (8.61 g, 0.1 mol) and butyric acid (13.22 g, 0.15 mol, 1.5 equivalents).

-

While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the mixture.

-

Set up the apparatus for reflux with a condenser.

3.2. Reaction Execution

-

Heat the reaction mixture to a gentle reflux using a heating mantle.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

3.3. Work-up and Purification

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel containing 50 mL of deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the excess acid) and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Data Presentation

The expected analytical data for the synthesized this compound are summarized in Table 2.

Table 2: Analytical Data for this compound

| Analysis | Expected Result |

| Appearance | Colorless liquid |

| Odor | Fruity, green, apple, pineapple[6] |

| ¹³C NMR (CDCl₃) | Spectral data available in public databases.[1] |

| IR Spectrum (Vapor Phase) | Characteristic ester C=O stretch (~1735 cm⁻¹), C-O stretch (~1180 cm⁻¹), and C=C stretch (~1650 cm⁻¹).[1] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 156. Key fragment ions at m/z 71, 43, and 41.[1] |

Visualizations

5.1. Reaction Scheme

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. 2-PENTYL BUTYRATE(60415-61-4) 13C NMR [m.chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. scent.vn [scent.vn]

Application Note: Protocol for GC-MS Analysis of (Z)-Pent-2-enyl butyrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-Pent-2-enyl butyrate is a volatile ester compound known for its characteristic fruity and green aroma profile. It is found in various natural sources, such as cherimoya[1]. Accurate and reliable quantification of this compound is crucial in flavor and fragrance research, quality control of food and beverages, and potentially in studying its metabolic pathways. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined below cover sample preparation, instrument parameters, and data analysis to ensure sensitive and accurate results.

Experimental Protocols

Two primary sample preparation techniques are presented: Headspace Solid-Phase Microextraction (HS-SPME) for volatile analysis in liquid or solid matrices, and Liquid-Liquid Extraction (LLE) for recovery from aqueous samples.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique ideal for the analysis of volatile and semi-volatile compounds.[2] It concentrates analytes from the headspace of a sample onto a coated fiber, which is then desorbed in the GC injector.

Materials:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

20 mL headspace vials with magnetic screw caps and septa

-

Heating block or water bath with magnetic stirring capabilities

-

Gas-tight syringe (for standard addition)

-

Sodium chloride (NaCl)

Procedure:

-

Sample Preparation: Place a known amount of the sample (e.g., 5 g of a solid or 5 mL of a liquid) into a 20 mL headspace vial.

-

Matrix Modification (Salting out): Add a known amount of NaCl (e.g., 1 g) to the vial. This increases the ionic strength of the aqueous phase, promoting the release of volatile compounds into the headspace.

-

Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) for accurate quantification.

-

Equilibration: Seal the vial and place it in a heating block or water bath set to a specific temperature (e.g., 60°C). Allow the sample to equilibrate with stirring for a defined period (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.[3]

-

Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) at the equilibration temperature.

-

Desorption: Retract the fiber and immediately insert it into the GC injector port for thermal desorption of the analytes onto the analytical column.

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method used to separate compounds based on their differential solubilities in two immiscible liquids.[4]

Materials:

-

Separatory funnel

-

Organic solvent (e.g., Dichloromethane or Hexane)

-

Anhydrous sodium sulfate

-

Conical centrifuge tubes

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: Place a known volume of the aqueous sample (e.g., 10 mL) into a separatory funnel.

-

Internal Standard Spiking: Add a known amount of a suitable internal standard to the sample.

-

Extraction: Add a specific volume of an immiscible organic solvent (e.g., 5 mL of dichloromethane) to the separatory funnel.

-

Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

-

Phase Separation: Allow the layers to separate. The organic layer containing the analyte of interest can be the upper or lower phase depending on the solvent's density.

-

Collection: Drain the organic layer into a clean collection tube. Repeat the extraction process with fresh solvent for exhaustive extraction.

-

Drying: Add anhydrous sodium sulfate to the collected organic extract to remove any residual water.

-

Concentration: Gently evaporate the solvent under a stream of nitrogen to a final volume of 1 mL for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of this compound.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-WAX (or equivalent polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (for LLE) or SPME |

| Oven Program | Initial temperature 50°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Scan Range | m/z 40-300 (Full Scan) |

| Data Acquisition | |

| Mode | Full Scan for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. |

Quantitative Data

For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of this compound. The concentration of the analyte in the sample is determined by comparing its peak area (or the ratio of the analyte peak area to the internal standard peak area) to the calibration curve.

| Analyte | CAS Number | Molecular Formula | Molecular Weight | Retention Index (Carbowax) | Characteristic Ions (m/z) - Theoretical |

| This compound | 42125-13-3 | C9H16O2 | 156.22 | 1317.0[5] | 156 (M+), 71, 55, 43, 41 |

Note on Characteristic Ions: The characteristic ions listed are theoretical and based on the structure of this compound. The butyrate moiety is expected to produce a strong signal at m/z 71 (C4H7O+). The pentenyl group can lead to fragments at m/z 55 and 41. The molecular ion (M+) at m/z 156 may also be observed. It is crucial to confirm these ions by analyzing a pure standard of this compound.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

The LOD and LOQ should be experimentally determined for the specific matrix and instrumentation used. Generally, for volatile esters using HS-SPME-GC-MS, LODs and LOQs in the low ng/g to µg/g range can be expected.[6] For LLE-GC-MS, similar or slightly higher detection limits may be achieved. The LOD can be estimated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve, and the LOQ as 10 times this value.[7]

Experimental Workflow Diagram

Caption: Workflow for GC-MS analysis of this compound.

References

- 1. (Z)-2-penten-1-yl butyrate, 42125-13-3 [thegoodscentscompany.com]

- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. Optimization of HS-SPME-GC-MS for the Determination of Volatile Flavor Compounds in Ningxiang Pork - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drpress.org [drpress.org]

- 5. Headspace solid-phase microextraction method for the study of the volatility of selected flavor compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]